

# Spectroscopic Characterization of Chloroacetaldehyde Dimethyl Acetal: A Technical Guide

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## Compound of Interest

**Compound Name:** *Chloroacetaldehyde dimethyl acetal*

**Cat. No.:** *B146280*

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This technical guide provides a comprehensive overview of the spectroscopic data for **chloroacetaldehyde dimethyl acetal** (CAS No. 97-97-2), a key building block in organic synthesis and relevant to the study of drug metabolites. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols, based on available data and standard laboratory practices, are also provided to aid in the replication and interpretation of these results.

## Chemical Structure and Properties

**Chloroacetaldehyde dimethyl acetal**, also known as 2-chloro-1,1-dimethoxyethane, is a stable precursor to the highly reactive chloroacetaldehyde. Its acetal functional group serves as a protecting group, allowing for selective reactions at other molecular sites.

Property	Value
Molecular Formula	C <sub>4</sub> H <sub>9</sub> ClO <sub>2</sub>
Molecular Weight	124.57 g/mol
Appearance	Clear, colorless to pale yellow liquid
Boiling Point	128-130 °C
Density	1.094 g/mL at 25 °C
Refractive Index	n <sub>20/D</sub> 1.415

## Spectroscopic Data

The following sections present the key spectroscopic data for **chloroacetaldehyde dimethyl acetal**, crucial for its identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.5-4.6	Triplet	1H	CH
~3.5	Doublet	2H	CH <sub>2</sub> Cl
~3.4	Singlet	6H	2 x OCH <sub>3</sub>

### <sup>13</sup>C NMR (Carbon-13 NMR) Data[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
~102	CH (acetal)
~54	OCH <sub>3</sub>
~45	CH <sub>2</sub> Cl

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2950-2850	Strong	C-H stretch (alkane)
~1450	Medium	C-H bend
~1190, 1125, 1050	Strong	C-O stretch (acetal)
~700-600	Strong	C-Cl stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular weight and structure. The data presented is for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

m/z	Relative Intensity (%)	Proposed Fragment
124/126	Low	[M] <sup>+</sup> (Molecular ion with <sup>35</sup> Cl/ <sup>37</sup> Cl)
93	Moderate	[M - OCH <sub>3</sub> ] <sup>+</sup>
75	High	[CH(OCH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
49/51	Moderate	[CH <sub>2</sub> Cl] <sup>+</sup>

# Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented.

## NMR Spectroscopy

Sample Preparation: A solution of **chloroacetaldehyde dimethyl acetal** (approximately 10-20 mg) is prepared in deuterated chloroform ( $\text{CDCl}_3$ , ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta$  0.00 ppm).

Instrumentation: A Bruker AC-300 or similar 300 MHz NMR spectrometer is used.[\[2\]](#)

$^1\text{H}$  NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Solvent:  $\text{CDCl}_3$ .[\[2\]](#)
- Temperature: 297 K.[\[2\]](#)
- Spectral Width: ~10 ppm.
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-32.

$^{13}\text{C}$  NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Solvent:  $\text{CDCl}_3$ .
- Temperature: 297 K.
- Spectral Width: ~200 ppm.

- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 512-1024.

## IR Spectroscopy

Sample Preparation: A thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is employed.

Acquisition Parameters:

- Technique: Transmission.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean KBr/NaCl plates is recorded prior to the sample measurement.

## Mass Spectrometry

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Gas Chromatography (GC) Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ).
- Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
- Injection Mode: Split injection.

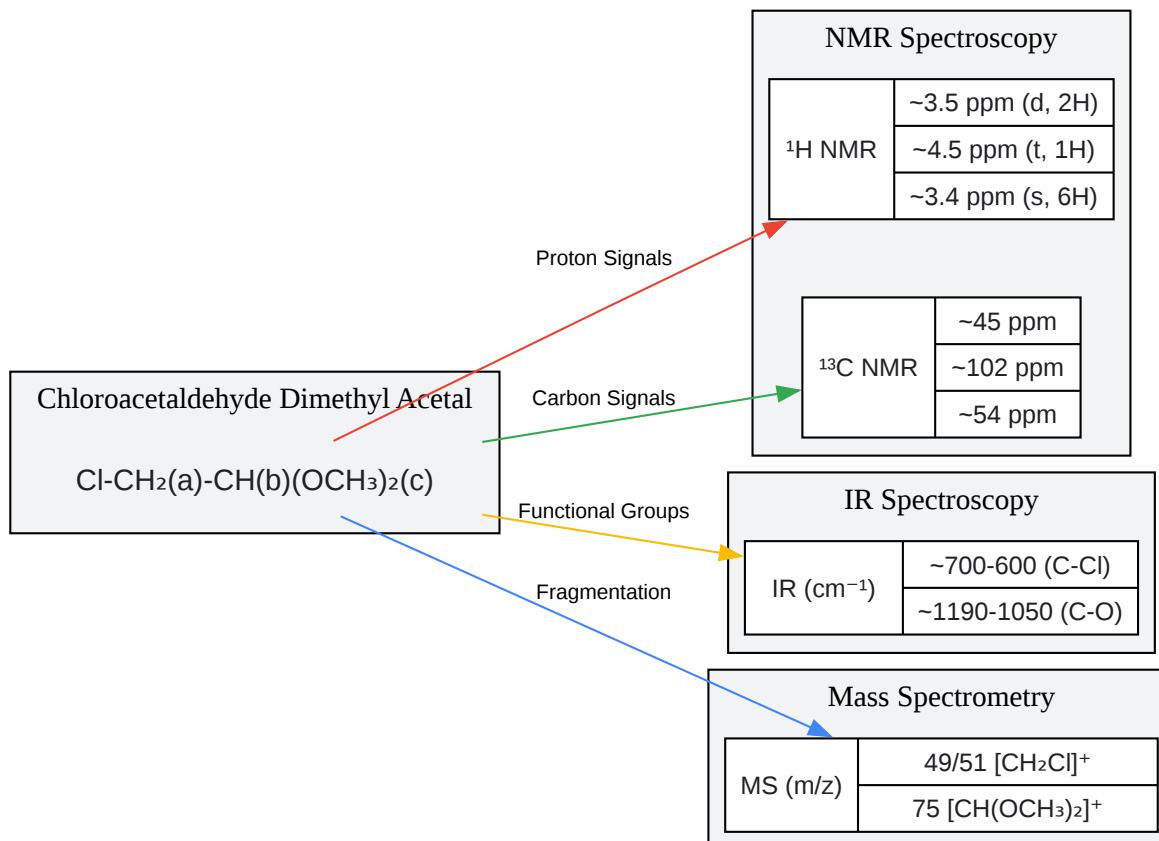
- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-200.
- Scan Speed: ~2 scans/second.
- Source Temperature: 230 °C.

## Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the chemical structure of **chloroacetaldehyde dimethyl acetal** and its key spectroscopic signals.



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Spectroscopic correlations for **chloroacetaldehyde dimethyl acetal**.

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## References

- 1. Chloroacetaldehyde dimethyl acetal(97-97-2) <sup>13</sup>C NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]
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